molecular formula C9H7IN2O2 B12529483 8-iodo-6-methyl-1H-quinazoline-2,4-dione CAS No. 667916-39-4

8-iodo-6-methyl-1H-quinazoline-2,4-dione

Cat. No.: B12529483
CAS No.: 667916-39-4
M. Wt: 302.07 g/mol
InChI Key: JEVUWHZVOGKSPJ-UHFFFAOYSA-N
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Description

8-iodo-6-methyl-1H-quinazoline-2,4-dione is a derivative of quinazoline-2,4-dione, a heterocyclic compound known for its diverse biological activities. Quinazoline-2,4-dione derivatives have been studied extensively for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline-2,4-dione derivatives typically involves the cyclization of 2-aminobenzamides or urea intermediates . For 8-iodo-6-methyl-1H-quinazoline-2,4-dione, a common synthetic route includes the iodination of 6-methylquinazoline-2,4-dione. This can be achieved by reacting 6-methylquinazoline-2,4-dione with iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of quinazoline-2,4-dione derivatives often involves large-scale cyclization reactions using 2-aminobenzonitriles or 2-aminobenzoates as starting materials . These reactions are typically carried out in the presence of catalysts and under optimized conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-iodo-6-methyl-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline-2,4-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-iodo-6-methyl-1H-quinazoline-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 8-iodo-6-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties .

Properties

CAS No.

667916-39-4

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

8-iodo-6-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7IN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14)

InChI Key

JEVUWHZVOGKSPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)I)NC(=O)NC2=O

Origin of Product

United States

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